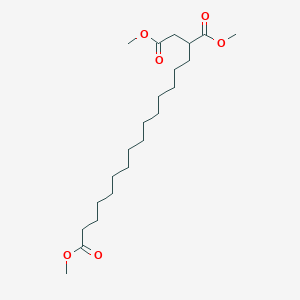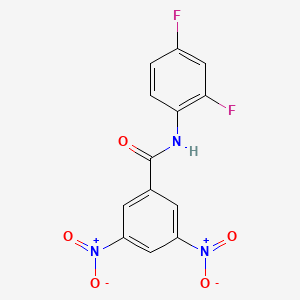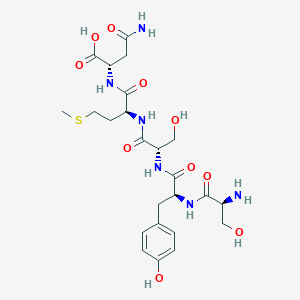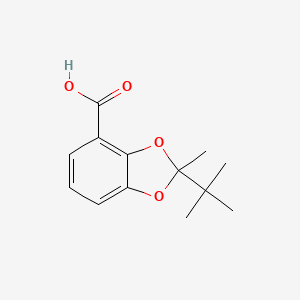![molecular formula C24H18N4O3 B14255467 3-(Diphenylamino)-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one CAS No. 380893-46-9](/img/structure/B14255467.png)
3-(Diphenylamino)-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Diphenylamino)-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a diphenylamino group and a nitrophenyl hydrazinylidene moiety attached to a cyclohexa-2,4-dien-1-one ring. The presence of these functional groups imparts distinct chemical and physical properties, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diphenylamino)-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves the condensation of diphenylamine with 4-nitrophenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. Advanced purification techniques, including distillation and crystallization, are employed to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Diphenylamino)-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
3-(Diphenylamino)-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Diphenylamino)-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, the nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Diphenylamino)-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one
- (2E)-3-(4-Nitrophenyl)-1-(2-pyridinyl)-2-propen-1-one
- (E)-3-(4-(diphenylamino)phenyl)-1-(3′-nitrophenyl)prop-2-en-1-one
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its structural features allow for diverse chemical modifications and interactions, making it a versatile compound in various research fields.
Propiedades
Número CAS |
380893-46-9 |
|---|---|
Fórmula molecular |
C24H18N4O3 |
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
2-[(4-nitrophenyl)diazenyl]-5-(N-phenylanilino)phenol |
InChI |
InChI=1S/C24H18N4O3/c29-24-17-22(27(19-7-3-1-4-8-19)20-9-5-2-6-10-20)15-16-23(24)26-25-18-11-13-21(14-12-18)28(30)31/h1-17,29H |
Clave InChI |
AIJRMISIQANWJT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC(=C(C=C3)N=NC4=CC=C(C=C4)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B14255391.png)










![N-{4-[2-Ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14255450.png)

